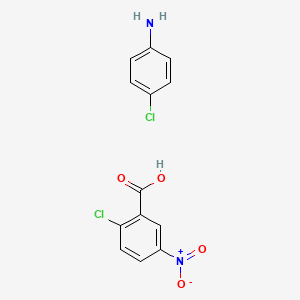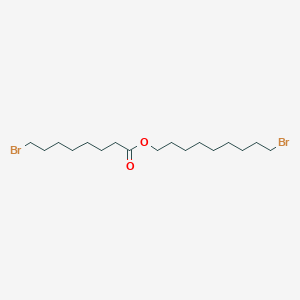
9-Bromononyl 8-bromooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromononyl 8-bromooctanoate is an organic compound with the molecular formula C17H32Br2O2. This compound is characterized by the presence of two bromine atoms attached to a nonyl and an octanoate chain. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromononyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 9-bromononanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromononyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of bromine with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) is used for the oxidation of the compound to carboxylic acids.
Major Products Formed
Substitution Reactions: The major products are the corresponding iodides or other substituted derivatives.
Reduction Reactions: The major products are the corresponding alcohols.
Oxidation Reactions: The major products are the corresponding carboxylic acids.
Applications De Recherche Scientifique
9-Bromononyl 8-bromooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of lipid metabolism and membrane biology.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Bromononyl 8-bromooctanoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-bromooctanoate: Similar in structure but with a longer carbon chain.
Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a nonyl group.
Uniqueness
9-Bromononyl 8-bromooctanoate is unique due to its specific combination of bromine atoms and carbon chains, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
819883-36-8 |
|---|---|
Formule moléculaire |
C17H32Br2O2 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
9-bromononyl 8-bromooctanoate |
InChI |
InChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2 |
Clé InChI |
ZSUKFTSCDGLZPE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCOC(=O)CCCCCCCBr)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


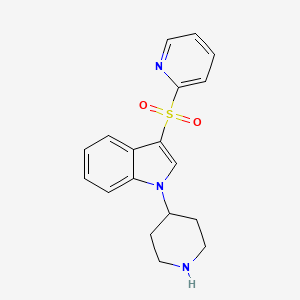
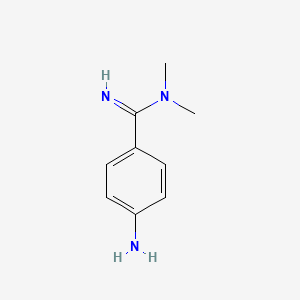
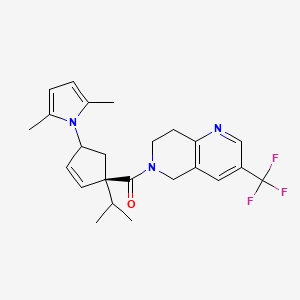
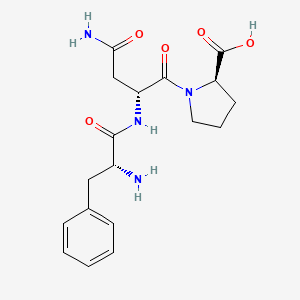
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
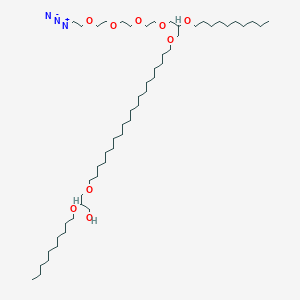
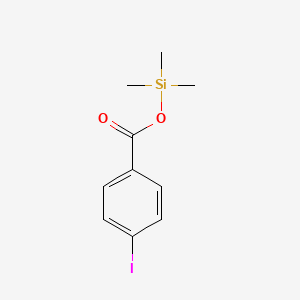
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
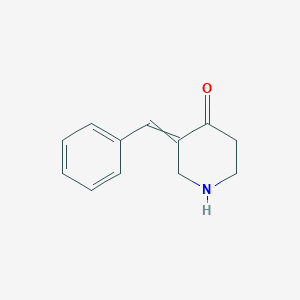
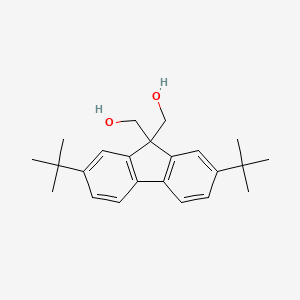
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)


